molecular formula C18H20N2O3 B5736485 N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide

N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide

Cat. No.: B5736485
M. Wt: 312.4 g/mol
InChI Key: KCRLLAYOHJXFGO-UHFFFAOYSA-N
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Description

N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with a 2-methylphenoxyacetyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide typically involves the following steps:

    Formation of 2-methylphenoxyacetic acid: This can be achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation: The 2-methylphenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride.

    Amidation: The acyl chloride is reacted with 4-aminophenylpropanamide in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl and methyl groups can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)propanamide
  • N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide
  • N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)propanamide

Uniqueness

N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide is unique due to the presence of the 2-methylphenoxy group, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-17(21)19-14-8-10-15(11-9-14)20-18(22)12-23-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRLLAYOHJXFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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